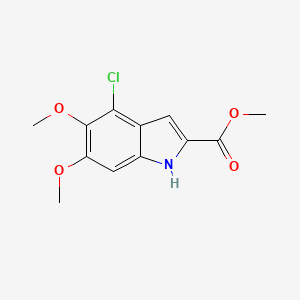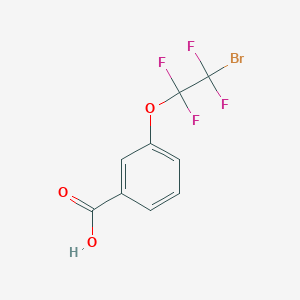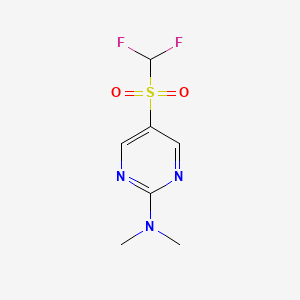![molecular formula C7H5LiN4O2 B13469006 Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate](/img/structure/B13469006.png)
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate is a compound that belongs to the class of triazolo-pyrimidine derivatives. These compounds have garnered significant interest due to their diverse biological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . The unique structure of this compound makes it a valuable subject for scientific research and potential therapeutic applications.
Méthodes De Préparation
The synthesis of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate can be achieved through various synthetic routes. One common method involves the annulation of the pyrimidine moiety to the triazole ring. This can be done by reacting 1H-1,2,4-triazol-5-amine with appropriate β-dicarbonyl compounds and arylglyoxals under specific reaction conditions . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and scalability .
Analyse Des Réactions Chimiques
Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and halogenating agents for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include derivatives with modified functional groups that can enhance or alter the compound’s biological activity .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a reactant for synthesizing other complex molecules. In biology and medicine, it has shown potential as a neuroprotective and anti-neuroinflammatory agent, making it a candidate for treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Additionally, its antiviral and anticancer properties are being explored for developing new therapeutic drugs . In the industrial sector, it can be used in the synthesis of advanced materials and as a catalyst in various chemical processes .
Mécanisme D'action
The mechanism of action of Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of stress markers and inflammatory cytokines . This inhibition helps in protecting neuronal cells from damage and inflammation, thereby providing neuroprotective effects.
Comparaison Avec Des Composés Similaires
Similar compounds to Lithium(1+) 6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate include other triazolo-pyrimidine derivatives such as 7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine and 2-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share similar structural features but differ in their functional groups, which can lead to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of lithium ion and carboxylate group, which may enhance its stability and efficacy in certain applications.
Propriétés
Formule moléculaire |
C7H5LiN4O2 |
|---|---|
Poids moléculaire |
184.1 g/mol |
Nom IUPAC |
lithium;6-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylate |
InChI |
InChI=1S/C7H6N4O2.Li/c1-4-2-8-7-9-5(6(12)13)10-11(7)3-4;/h2-3H,1H3,(H,12,13);/q;+1/p-1 |
Clé InChI |
NJVXVWSLYSJZFL-UHFFFAOYSA-M |
SMILES canonique |
[Li+].CC1=CN2C(=NC(=N2)C(=O)[O-])N=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,3-Diphenylspiro[3.3]heptan-1-one](/img/structure/B13468955.png)
![rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexan-1-amine hydrochloride](/img/structure/B13468961.png)
![[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride](/img/structure/B13468966.png)
![[4-(Methoxymethyl)oxan-4-yl]methanethiol](/img/structure/B13468973.png)



![(1R)-1-[4-(pyrimidin-5-yl)phenyl]ethan-1-amine dihydrochloride](/img/structure/B13468989.png)

![6-Methylidenespiro[2.5]octane](/img/structure/B13469002.png)

